molecular formula C10H14FNO B1408836 3-Fluoro-2-(neopentyloxy)pyridine CAS No. 1704066-70-5

3-Fluoro-2-(neopentyloxy)pyridine

Cat. No.: B1408836
CAS No.: 1704066-70-5
M. Wt: 183.22 g/mol
InChI Key: DCCVBBVHFLGTIG-UHFFFAOYSA-N
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Description

3-Fluoro-2-(neopentyloxy)pyridine is a fluorinated pyridine derivative characterized by a fluorine atom at the 3-position and a bulky neopentyloxy group (-OCH₂C(CH₃)₃) at the 2-position of the pyridine ring. The neopentyloxy substituent, a branched ether, enhances lipophilicity and may improve solubility in organic solvents compared to linear alkoxy groups . Fluorine’s electron-withdrawing nature modulates the ring’s electronic properties, influencing reactivity in substitution or coupling reactions.

Properties

IUPAC Name

2-(2,2-dimethylpropoxy)-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-10(2,3)7-13-9-8(11)5-4-6-12-9/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCVBBVHFLGTIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COC1=C(C=CC=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(neopentyloxy)pyridine typically involves the introduction of a fluorine atom into the pyridine ring and the attachment of a neopentyloxy group. One common method for synthesizing fluorinated pyridines involves the use of fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often require the presence of a base and a suitable solvent, such as acetonitrile or dichloromethane .

Industrial Production Methods

Industrial production of fluorinated pyridines, including this compound, may involve large-scale fluorination reactions using specialized equipment to handle the reagents and reaction conditions safely. The process may also include purification steps such as distillation or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(neopentyloxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Fluoro-2-(neopentyloxy)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(neopentyloxy)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Neopentyloxy vs. Pyrrolidinyl Substituents
  • 3-Fluoro-2-(pyrrolidin-1-yl)pyridine (CAS 1133115-40-8):

    • The pyrrolidinyl group (-N(C₄H₈)) introduces basicity and hydrogen-bonding capability, enabling salt formation (e.g., hydrochlorides) .
    • Molecular weight: 180.23 g/mol (free base) vs. 218.66 g/mol for the hydrochloride form .
    • Likely more water-soluble than neopentyloxy derivatives due to amine functionality.
  • 3-Fluoro-2-(neopentyloxy)pyridine: Estimated molecular weight: ~212.23 g/mol (calculated).
Fluorine vs. Trifluoromethyl Substituents
  • 3-Fluoro-2-(4-fluorophenyl)-5-(trifluoromethyl)pyridine (CAS 1214348-23-8):
    • The trifluoromethyl (-CF₃) group at C5 adds strong electron-withdrawing effects and lipophilicity.
    • Molecular weight: 259.18 g/mol; used in electronic materials due to stable fluorinated motifs .
    • Comparatively, this compound lacks the -CF₃ group, making it less electron-deficient but more synthetically versatile for further modifications.

Electronic and Spectroscopic Properties

  • NMR Shifts: Fluorine’s inductive effect deshields adjacent protons. In 3-fluoro-2-(trifluoromethyl)isonicotinoyl derivatives (), ¹⁹F NMR shows distinct coupling patterns (e.g., δ -129.26 ppm for FC), whereas neopentyloxy groups may shield nearby protons due to their bulky structure .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
This compound -OCH₂C(CH₃)₃ (C2), -F (C3) ~212.23 (calculated) High lipophilicity, synthetic intermediate
3-Fluoro-2-(pyrrolidin-1-yl)pyridine -N(C₄H₈) (C2), -F (C3) 180.23 Bioactive potential, salt-forming ability
3-Fluoro-2-(4-fluorophenyl)-5-(trifluoromethyl)pyridine -C₆H₄F (C2), -CF₃ (C5) 259.18 Electronics, stable fluorinated motifs
(3-Fluoro-2-(trifluoromethyl)pyridin-4-yl)(4-hydroxypiperidin-1-yl)methanone -CF₃ (C2), -F (C3) 334.27 Pharmaceutical intermediate

Biological Activity

3-Fluoro-2-(neopentyloxy)pyridine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the 3-position and a neopentyloxy group at the 2-position of the pyridine ring. The chemical formula can be represented as C11H14FNC_{11}H_{14}FN. Its unique structure may influence its interaction with biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may modulate signaling pathways involved in inflammation and cell proliferation.

Target Receptors

  • Receptor Binding : Similar compounds have shown affinity for neurotransmitter receptors and ion channels, indicating that this compound may also interact with these targets.
  • Enzymatic Inhibition : It is hypothesized that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as cancer and inflammation.

Analgesic Effects

Compounds with similar structures have been evaluated for their analgesic properties. For example, derivatives targeting the TRPV1 receptor have shown promise in pain models. The potential for this compound to act as an analgesic agent warrants further investigation.

In Vitro Studies

In vitro assays are crucial for assessing the biological activity of new compounds. Preliminary data suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, although specific IC50 values remain to be determined.

In Vivo Studies

While in vitro results provide initial insights, in vivo studies are essential for understanding the compound's pharmacokinetics and therapeutic potential. Animal models will be necessary to evaluate dosages, efficacy, and safety profiles.

Case Studies

  • Anticancer Activity : A study evaluating similar pyridine derivatives reported IC50 values in the nanomolar range against L1210 mouse leukemia cells, indicating potent growth inhibition . Although specific data on this compound is not yet available, its structural characteristics suggest comparable activity.
  • Pain Management : Research on TRPV1 antagonists has shown that certain pyridine derivatives can effectively reduce neuropathic pain in animal models . Future studies should explore whether this compound exhibits similar analgesic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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